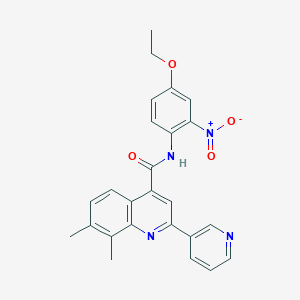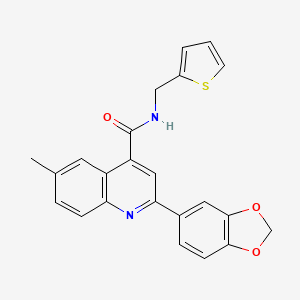
2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide
Overview
Description
2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is a chemical compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by inhibiting the activity of proteins involved in cell survival and proliferation pathways. It may also exert its antimicrobial effects by disrupting the cell membrane or inhibiting the synthesis of essential bacterial proteins. Its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that 2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. Additionally, it has been studied for its potential use as an antioxidant, with studies indicating its ability to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide in lab experiments is its potential as a multi-targeted agent. Its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation makes it a promising compound for further study. However, one of the limitations is the lack of information on its toxicity and potential side effects. Further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other anticancer drugs. Additionally, its potential as an antimicrobial agent warrants further investigation, particularly in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, its potential as an anti-inflammatory and antioxidant agent suggests its potential use in the treatment of various inflammatory and oxidative stress-related diseases.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. Additionally, it has been studied for its potential use as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-14-4-6-19-17(9-14)18(23(26)24-12-16-3-2-8-29-16)11-20(25-19)15-5-7-21-22(10-15)28-13-27-21/h2-11H,12-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVMZARVMQRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride](/img/structure/B4162245.png)
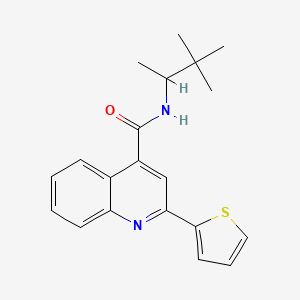
![2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-4-quinolinecarboxamide hydrochloride](/img/structure/B4162255.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162272.png)
![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162276.png)
![1-[4-(4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4162284.png)
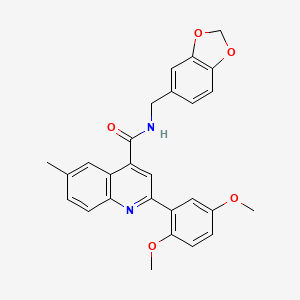

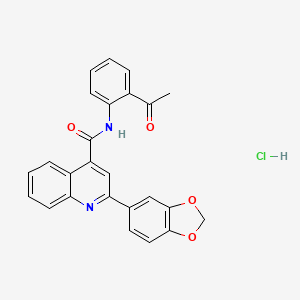
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162297.png)

![1-(2-chlorobenzyl)-4-[(cyclopropylmethyl)amino]-2-pyrrolidinone](/img/structure/B4162321.png)
![8-chloro-4-[(4-propyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B4162350.png)
